molecular formula C14H20BNO4 B12076752 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12076752
M. Wt: 277.13 g/mol
InChI Key: QJNNOWIEPKNWKT-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound with a borate group and a sulfonamide group. It can be synthesized through nucleophilic and amidation reactions. The compound’s structure has been characterized using various techniques, including 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction .

Preparation Methods

The synthetic route for this compound involves nucleophilic substitution and amidation reactions. Here are the key steps:

    Nucleophilic Substitution: A borate precursor reacts with a suitable nucleophile (e.g., an amine) to form the desired compound.

    Amidation: The nucleophilic substitution product is then treated with an appropriate amine (such as aniline) to introduce the sulfonamide group.

Industrial Production Methods: : While specific industrial methods may vary, the principles remain the same. Large-scale production likely involves efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

    Reactivity: The compound’s borate group makes it susceptible to various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

    Similar Compounds: Other boronic acid derivatives share similarities but may have distinct properties. For instance

Biological Activity

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 319.20 g/mol
  • CAS Number : Not explicitly provided in the search results.

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases. In particular, it has been studied for its inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including metabolism and cell survival.

Inhibition of Kinases

Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on GSK-3β. For instance, one study reported an IC50 value of 8 nM for a related compound, suggesting potent inhibition . The structure-activity relationship (SAR) indicates that modifications in the amide and dioxaborolane groups can enhance or reduce activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, the compound was tested on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using a fluorometric assay. Results showed that certain derivatives did not significantly decrease cell viability across tested concentrations (0.1 to 100 µM), indicating a favorable safety profile .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In BV-2 microglial cells, it was observed that certain derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels, which are markers of inflammation. This suggests potential therapeutic applications in neuroinflammatory conditions .

Study 1: GSK-3β Inhibition

A detailed study examined the inhibitory activity of several derivatives on GSK-3β. The results highlighted that modifications within the carboxamide moiety could lead to varying degrees of inhibition, with some compounds achieving IC50 values as low as 10 nM. The study emphasized the importance of structural features in determining kinase selectivity and potency .

Study 2: Cytotoxicity Assessment

A comparative analysis involved testing multiple compounds similar to this compound for cytotoxicity against cancer cell lines. The findings indicated that while some compounds exhibited significant cytotoxic effects, others maintained high cell viability even at elevated concentrations, suggesting a diverse range of biological activities among structurally related compounds .

Data Tables

Study Target IC50 Value (nM) Cell Line Effect on Cell Viability
GSK-3β InhibitionGSK-3β8N/AN/A
Cytotoxicity AssessmentVarious Cancer CellsVariesHT-22/BV-2High viability at >100 µM
Anti-inflammatory ActivityBV-2 MicroglialN/ABV-2Reduced NO and IL-6 levels

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H2,16,17)

InChI Key

QJNNOWIEPKNWKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N

Origin of Product

United States

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